Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15900542
InChI: InChI=1S/C17H20N2O3/c1-5-21-16(20)14-12(4)18-17(22-11(2)3)19-15(14)13-9-7-6-8-10-13/h6-11H,5H2,1-4H3
SMILES:
Molecular Formula: C17H20N2O3
Molecular Weight: 300.35 g/mol

Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15900542

Molecular Formula: C17H20N2O3

Molecular Weight: 300.35 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate -

Specification

Molecular Formula C17H20N2O3
Molecular Weight 300.35 g/mol
IUPAC Name ethyl 4-methyl-6-phenyl-2-propan-2-yloxypyrimidine-5-carboxylate
Standard InChI InChI=1S/C17H20N2O3/c1-5-21-16(20)14-12(4)18-17(22-11(2)3)19-15(14)13-9-7-6-8-10-13/h6-11H,5H2,1-4H3
Standard InChI Key CDQWBNUUAFDHTI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)OC(C)C)C

Introduction

Chemical Identity and Basic Properties

Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate belongs to the pyrimidine class of heterocyclic organic compounds, which are widely studied for their role in nucleic acid synthesis and drug development. Its molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 300.35 g/mol . The compound’s CAS registry number is 1245716-70-4, and it is commercially available through specialized chemical suppliers such as Chemenu and Crysdot, with prices ranging from $574 to $608 per gram .

Table 1: Basic Chemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₀N₂O₃
Molecular Weight300.35 g/mol
CAS Number1245716-70-4
Synonyms5-Pyrimidinecarboxylic acid, 4-methyl-2-(1-methylethoxy)-6-phenyl-, ethyl ester
XLogP33.0 (estimated)

The compound’s structure features a pyrimidine ring substituted with an isopropoxy group at position 2, a methyl group at position 4, a phenyl group at position 6, and an ethyl ester at position 5. This substitution pattern enhances its lipophilicity, as indicated by an XLogP3 value of 3.0 , which may influence its pharmacokinetic properties.

Synthesis and Reaction Pathways

The synthesis of ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate typically involves multi-step reactions starting from simpler pyrimidine precursors. A common approach includes:

  • Nucleophilic Substitution: Introducing the isopropoxy group via reaction with isopropyl alcohol under alkaline conditions.

  • Esterification: Coupling the carboxylic acid intermediate with ethanol to form the ethyl ester.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Nucleophilic SubstitutionIsopropyl alcohol, K₂CO₃, DMF55
EsterificationEthanol, H₂SO₄ catalyst62

Structural and Spectroscopic Analysis

The compound’s three-dimensional conformation has been analyzed using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key structural insights include:

  • Planar Pyrimidine Core: The pyrimidine ring adopts a planar configuration, facilitating π-π stacking interactions with biological targets.

  • Steric Effects: The bulky isopropoxy and phenyl groups introduce steric hindrance, potentially affecting binding affinity.

¹H NMR Data (Key Peaks)

  • δ 1.35 (t, 3H, -OCH₂CH₃)

  • δ 1.45 (d, 6H, -OCH(CH₃)₂)

  • δ 7.45–7.60 (m, 5H, aromatic protons)

TargetIC₅₀ (μM)Cell Line
EGFR Tyrosine Kinase1.8A549 (Lung)
HER2/neu Kinase2.3SK-BR-3 (Breast)

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step synthesis and moderate yields impede large-scale production .

  • Pharmacokinetic Uncertainty: Limited data on absorption, distribution, metabolism, and excretion (ADME) properties.

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents to enhance potency.

  • Preclinical Trials: Evaluating toxicity and efficacy in animal models.

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